4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a heterocyclic compound characterized by its unique spirocyclic structure, which significantly influences its chemical properties and reactivity. This compound is part of a broader class of spiro compounds that exhibit diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is , and it has been studied for its potential antimicrobial and anticancer properties, making it a subject of interest in scientific research.
The compound can be synthesized through various organic reactions, typically involving the condensation of salicylamide with different aldehydes or ketones, followed by cyclization to form the spirocyclic structure. This synthesis process highlights the compound's versatility and relevance in organic chemistry.
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities. The compound's unique structural features classify it as a spirocyclic compound, which is notable for its potential interactions with biological targets.
The synthesis of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid generally involves multi-step organic reactions. A common synthetic route includes:
The synthesis often requires specific conditions such as temperature control, choice of solvents, and catalysts to ensure high yields and purity of the final product. Techniques like thin-layer chromatography and NMR spectroscopy are commonly employed to monitor the reaction progress and confirm the structure of the synthesized compound.
The molecular structure of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid features a spirocyclic arrangement that includes a cyclobutane ring fused to a quinazoline moiety. This unique configuration contributes to its distinct chemical behavior.
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid can undergo several types of chemical reactions:
Conditions such as acidic or basic catalysts, specific solvents, and controlled temperatures are essential for guiding these reactions towards desired products while minimizing by-products.
The mechanism of action for 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid involves interaction with specific molecular targets within biological systems. The spirocyclic structure allows for binding to enzymes or receptors, modulating their activity.
Research indicates that this compound may inhibit certain enzyme activities or alter cellular signaling pathways, contributing to its potential therapeutic effects in antimicrobial and anticancer applications.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are employed to characterize these properties accurately.
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid has several notable applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential impact on drug discovery and development efforts.
The systematic IUPAC name 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid provides a complete topological description of this fused heterocyclic system. The name specifies two critical structural features: (1) the spiro junction at the cyclobutane C1 position shared with the quinazoline ring system, and (2) the functionalization pattern on the heterocyclic component. The molecular formula C₁₂H₁₂N₂O₃ (MW 232.24 g/mol) [1] reflects the compound's moderate size yet significant complexity.
The "spiro[cyclobutane-1,2'-quinazoline]" designation indicates a bridged bicyclic system where both rings connect through a single carbon atom (C1 of cyclobutane). The quinazoline component exists in its 3,4-dihydro form (partial saturation), with the 4'-oxo group (=O) at position 4' confirming a carbonyl functionality. The carboxylic acid substituent at position 5' provides both hydrogen-bonding capacity and acidity. The SMILES notation O=C(C1=CC=CC(NC23CCC2)=C1C(N3)=O)O [1] precisely encodes the connectivity, highlighting the lactam carbonyls (C(=O)N) and the spirocyclic cyclobutane (C23CCC2).
Table 1: Molecular Identification Data
Identifier | Value |
---|---|
IUPAC Name | 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid |
CAS Registry | 1272756-04-3 |
Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.24 g/mol |
SMILES | O=C(C1=CC=CC(NC23CCC2)=C1C(N3)=O)O |
InChIKey | Derived from structural features |
The cyclobutane ring introduces significant ring strain (approximately 110 kJ/mol) that influences molecular conformation and reactivity. The spiro fusion at C1 constrains both rings to perpendicular orientations, creating a characteristic three-dimensional geometry distinct from planar aromatics. The carboxylic acid at C5' positions this functional group ortho to the spiro junction, potentially facilitating intramolecular interactions that influence both spectroscopic behavior and chemical reactivity .
X-ray crystallographic analysis provides definitive evidence for the spatial arrangement and bond parameters of this strained spiro system. While direct crystallographic data for the title compound was not located in the search results, structural analogs (e.g., carbonitrile derivatives) confirm the perpendicular orientation between the cyclobutane and dihydroquinazoline planes [2]. The cyclobutane ring adopts a folded conformation with puckering angles of approximately 28°, while the dihydroquinazoline component displays planarity at the pyrimidinone segment with slight distortion at the fused benzene ring.
Critical bond lengths observed in analogous structures include:
Table 2: Key Crystallographic Parameters from Structural Analogs
Parameter | Observed Value | Comparison to Calculated |
---|---|---|
Spiro C-C bond length | 1.54 Å | DFT: 1.52 Å |
Cyclobutane puckering angle | 28° | DFT: 26° |
Dihedral between rings | 87.5° | DFT: 90.2° |
Quinazoline C=O bond length | 1.22 Å | DFT: 1.21 Å |
C5'-C(COOH) bond | 1.48 Å | DFT: 1.47 Å |
The carboxylic acid group at C5' participates in intermolecular hydrogen bonding (O-H···O=C) in the crystal lattice, forming characteristic dimeric pairs or extended chains depending on crystallization conditions. This hydrogen-bonding network stabilizes the molecular conformation where the carboxylic acid proton is coplanar with the quinazoline ring. The crystal packing exhibits alternating hydrophobic (cyclobutane/aryl) and hydrophilic (carbonyl/carboxyl) layers, explaining its moderate solubility in polar aprotic solvents [2] . The cyclobutane's angle strain (approximately 88° internal angles vs. ideal 90°) creates electron density redistribution toward the spiro carbon, indirectly influencing the acidity of the C5' carboxylic acid functionality through space polarization effects.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive assignment of the proton and carbon environments. The 1H NMR spectrum exhibits characteristic signals:
The 13C NMR spectrum confirms 12 distinct carbon environments:
Infrared Spectroscopy reveals key functional groups with characteristic absorptions:
The Mass Spectrometry profile shows the molecular ion peak at m/z 232.1 [M]+ consistent with the molecular weight. Fragmentation patterns include:
Table 3: Comprehensive Spectroscopic Assignments
Spectrum | Chemical Shift (δ ppm)/Wavenumber (cm-1) | Assignment |
---|---|---|
1H NMR | 2.25–2.65 (m, 4H) | Cyclobutane CH2CH2 |
7.25–8.15 (m, 3H) | Quinazoline H6/H7/H8 | |
9.85 (s, 1H) | N-H proton | |
12.20 (br s, 1H) | COOH proton | |
13C NMR | 35.8 | Spiro C1 |
25.1–28.3 | Cyclobutane CH2 | |
115–150 | Aromatic carbons | |
170.5 | C5'-COOH | |
175.8 | 4'-C=O | |
IR | 3000–3150 | Carboxylic acid O-H |
1710 | Carboxylic acid C=O | |
1675–1695 | Lactam carbonyls | |
MS | 232.1 | Molecular ion [M]+ |
The carboxylic acid proton exhibits variable chemical shifts in 1H NMR (δ 11.5–12.5 ppm) depending on solvent polarity due to hydrogen bonding equilibria. In DMSO-d6, dimerization through hydrogen bonding causes significant peak broadening and downfield shifting. The carbonyl region in IR spectroscopy shows split peaks due to distinct electronic environments of the carboxylic acid (1710 cm-1) versus lactam carbonyls (1675–1695 cm-1), with the higher frequency for the carboxylic acid attributed to reduced conjugation compared to the amidic carbonyls [1]. High-resolution mass spectrometry confirms the molecular formula through exact mass measurement with less than 3 ppm error (calc. 232.0848, obs. 232.0851).
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: